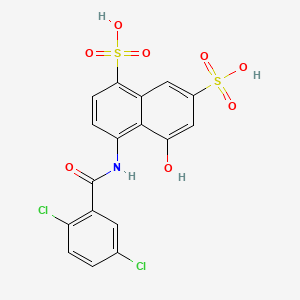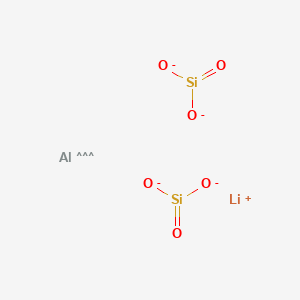![molecular formula C10H11BrN4 B1508011 5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene CAS No. 1239883-36-3](/img/structure/B1508011.png)
5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-d][1,4]diazepines This compound is characterized by its unique fused ring structure, which includes a pyridine ring, an imidazole ring, and a diazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the alkylation of imidazole with 1,3-dibromopropane, followed by cyclization with a pyridine derivative. The reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Solvents: DMF, dichloromethane (DCM), and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Wissenschaftliche Forschungsanwendungen
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as electroluminescent materials for OLED devices.
Wirkmechanismus
The mechanism of action of 3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but lack the diazepine ring.
Imidazo[2,1-b]thiazines: These compounds contain a thiazine ring instead of a diazepine ring.
Pyrido[2,3-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyridine ring.
Uniqueness
3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-d][1,4]diazepine is unique due to its specific ring structure and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
1239883-36-3 |
|---|---|
Molekularformel |
C10H11BrN4 |
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene |
InChI |
InChI=1S/C10H11BrN4/c11-7-5-8-10(13-6-7)15-4-3-12-2-1-9(15)14-8/h5-6,12H,1-4H2 |
InChI-Schlüssel |
XBFPAEDUMUJMNN-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1=NC3=C2N=CC(=C3)Br |
Kanonische SMILES |
C1CNCCN2C1=NC3=C2N=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Methyl-11H-benzo[A]carbazole-3,4-dione](/img/structure/B1507928.png)
![2-(4-Aminophenyl)-6-hydroxynaphtho[2,1-D]thiazole-8-sulfonic acid](/img/structure/B1507929.png)



![6-Bromo-1,2,3,4-tetrahydrodibenzo[B,D]thiophene](/img/structure/B1507935.png)

![3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1507937.png)
![Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1507940.png)
![Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1507941.png)
![8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1507943.png)

![1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B1507945.png)
![N-[(1R)-2,3-Dihydro-6-hydroxy-1H-inden-1-YL]carbamic acid tert-butyl ester](/img/structure/B1507948.png)
